molecular formula C8H10BrNO2 B597464 5-Bromo-2-ethoxy-3-methoxypyridine CAS No. 1241752-31-7

5-Bromo-2-ethoxy-3-methoxypyridine

Cat. No. B597464
Key on ui cas rn: 1241752-31-7
M. Wt: 232.077
InChI Key: PMFQDAPOKQNRHM-UHFFFAOYSA-N
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Patent
US08268999B2

Procedure details

As shown in step 5-i of Scheme 5,5-bromo-2-chloro-3-methoxypyridine (1.0 g, 4.5 mmol, prepared in the same manner as Compound 1003 in Example 2 starting with 3-bromo-5-methoxypyridine) was treated with a sodium ethoxide/ethanol solution (5.05 mL, 21% w/v, 13.5 mmol) and the reaction mixture microwave irradiated at 100° C. for 20 minutes. Water was added and the ethanol evaporated under reduced pressure. The resulting aqueous solution was extracted with DCM and ether, followed by drying the combined extracts over MgSO4. After filtration, removal of the volatiles under reduced pressure provided 5-bromo-2-ethoxy-3-methoxypyridine (Compound 1016), 0.72 g, 69% yield): ESMS (M+H) 232.32/234.23. As shown in step 5-ii of Scheme 5, Compound 1017 (ESMS (M+H) 218.32/220.23) was prepared in the same manner as Compound 1016, using sodium methoxide in methanol instead of sodium ethoxide in ethanol.
[Compound]
Name
5,5-bromo-2-chloro-3-methoxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium ethoxide ethanol
Quantity
5.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[O-:10][CH2:11][CH3:12].[Na+].C(O)C>O>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH2:11][CH3:12])=[N:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
5,5-bromo-2-chloro-3-methoxypyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=C(C1)OC
Step Three
Name
sodium ethoxide ethanol
Quantity
5.05 mL
Type
reactant
Smiles
[O-]CC.[Na+].C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture microwave irradiated at 100° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the ethanol evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with DCM and ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying the combined extracts over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration, removal of the volatiles under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OCC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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